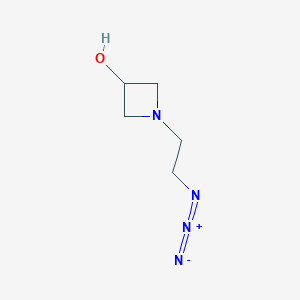
2-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)butan-1-one
Vue d'ensemble
Description
2-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)butan-1-one, commonly known as Compound C, is an organic compound that has been widely studied in scientific research. It is a synthetic derivative of piperidine, a nitrogen-containing cyclic organic compound. Compound C has been used in numerous laboratory experiments due to its unique chemical properties, and has been found to have a range of applications in the fields of medicine, biochemistry, and physiology.
Applications De Recherche Scientifique
Chemical Decomposition and Environmental Applications
The study by Hsieh et al. (2011) on the decomposition of methyl tert-butyl ether (MTBE) in a cold plasma reactor highlights the potential of related chemical processes in environmental remediation. This research demonstrates the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting MTBE, a common gasoline additive with environmental concerns, into less harmful substances (Hsieh et al., 2011). Although not directly about 2-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)butan-1-one, this indicates potential applications in environmental chemistry for related compounds, particularly in pollution control and chemical breakdown processes.
Chemistry of Piperonyl Butoxide and Chemical Analysis
Research on the chemistry of piperonyl butoxide, discussed by Blasi (1999), provides insights into the analytical methods and chemical characteristics of a compound used in various applications, including as a pesticide synergist (Blasi, 1999). The detailed analysis of its physical and chemical properties suggests that understanding the chemistry of structurally complex compounds can lead to better usage in industrial and environmental contexts.
Nucleophilic Aromatic Substitution Reactions
The study by Pietra and Vitali (1972) on nucleophilic aromatic substitution reactions offers insights into the chemical reactions involving piperidine, which could be relevant to the reactions and synthesis involving 2-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)butan-1-one (Pietra & Vitali, 1972). This highlights the importance of such reactions in synthesizing new compounds and understanding their mechanisms.
Separation Technologies and Chemical Engineering
Scovazzo (2009) reviews the use of stabilized room temperature ionic liquid membranes (SILMs) for gas separations, indicating the importance of chemical engineering and separation technologies in industrial applications (Scovazzo, 2009). This could be relevant for the separation and purification processes of complex chemical compounds, including 2-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)butan-1-one, in research or industrial settings.
Propriétés
IUPAC Name |
2-chloro-1-[3-(ethoxymethyl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO2/c1-3-11(13)12(15)14-7-5-6-10(8-14)9-16-4-2/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUWPHKZQUXPKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC(C1)COCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-chloroethan-1-one](/img/structure/B1476701.png)






![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-(methylamino)ethan-1-one](/img/structure/B1476713.png)
![(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)(piperidin-3-yl)methanone](/img/structure/B1476714.png)
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)pyridin-3-amine](/img/structure/B1476715.png)



